5-Bromo-4-methylisoindoline hydrochloride physical and chemical properties
5-Bromo-4-methylisoindoline hydrochloride physical and chemical properties
An in-depth technical guide to the physical, chemical, and operational parameters of 5-Bromo-4-methylisoindoline hydrochloride, designed for researchers and drug development professionals.
Strategic Utility in Medicinal Chemistry
5-Bromo-4-methylisoindoline hydrochloride (CAS: 1447607-82-0) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs),[1]. The isoindoline core—a pyrrolidine ring fused to a benzene ring—is a privileged pharmacophore found in numerous CNS-active agents, kinase inhibitors, and immunomodulatory drugs (e.g., lenalidomide analogs)[2].
This specific derivative offers orthogonal reactivity:
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The secondary amine allows for targeted N-functionalization (alkylation, acylation, reductive amination).
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The C5-aryl bromide serves as a reliable handle for transition-metal-catalyzed cross-coupling reactions.
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The C4-methyl group provides critical steric bulk, which can be leveraged to lock molecular conformations or modulate the metabolic stability of the final drug candidate.
The compound is supplied as a hydrochloride salt to prevent the spontaneous oxidation and degradation pathways typical of electron-rich benzylic secondary amines[1].
Physicochemical Profiling
Understanding the fundamental physicochemical properties of this scaffold is critical for designing effective reaction conditions and purification workflows. The data below synthesizes known parameters for this specific CAS registry number and extrapolates baseline metrics from the parent isoindoline scaffold[3],[4].
| Property | Value / Description |
| Chemical Name | 5-Bromo-4-methylisoindoline hydrochloride |
| CAS Registry Number | 1447607-82-0 |
| Molecular Formula | C9H11BrClN (Free base: C9H10BrN)[1] |
| Molecular Weight | 248.55 g/mol [3] |
| Parent Scaffold pKa | ~9.26 (Extrapolated from unsubstituted isoindoline)[4],[5] |
| Isotopic Signature | 1:1 ratio of m/z 212 and 214 (due to 79Br and 81Br isotopes) |
| Solubility Profile | Highly soluble in H2O, Methanol, and DMSO; Insoluble in non-polar organics (Hexane, Ether). |
| Storage Conditions | 2-8 °C under an inert atmosphere (Argon/N2); protect from light[6],[5]. |
Mechanistic Reactivity Framework
As an application scientist, approaching this molecule requires a strategic understanding of its dual-reactivity. The orthogonal nature of the N-H and C-Br bonds allows for sequential functionalization without the need for complex protecting group strategies, provided the reaction conditions are carefully controlled.
Fig 1: Orthogonal functionalization pathways of 5-Bromo-4-methylisoindoline.
Self-Validating Experimental Protocols
The following protocols are engineered not just as a sequence of steps, but as self-validating systems. Causality is embedded into each step to ensure reproducibility and high yields.
Protocol A: N-Acylation via HATU Coupling (Pathway A)
Objective: Form an amide bond at the secondary amine while leaving the C5-bromide intact. Causality & Design: The HCl salt must be neutralized in situ. We utilize N,N-Diisopropylethylamine (DIPEA) because its steric bulk prevents it from acting as a competing nucleophile, while its basicity is sufficient to deprotonate the isoindoline HCl salt. HATU is selected over EDC/HOBt to accelerate the coupling of the sterically hindered amine (due to the adjacent benzylic positions).
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Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).
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Base Addition: Add DIPEA (3.0 eq). Why 3.0 eq? One equivalent is consumed neutralizing the isoindoline HCl salt, one activates the acid, and the third acts as a catalytic buffer.
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Nucleophilic Attack: Add 5-Bromo-4-methylisoindoline hydrochloride (1.0 eq) to the mixture. Stir at room temperature for 2 hours.
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Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the 1:1 isotopic doublet at m/z 212/214 (starting material) is fully consumed, and the product mass appears.
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Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc. The high aqueous solubility of DMF and DIPEA salts ensures they are removed in the aqueous wash.
Protocol B: C5-Suzuki-Miyaura Cross-Coupling (Pathway B)
Objective: Arylate the C5 position. Causality & Design: The C4-methyl group exerts significant steric hindrance on the adjacent C5-bromide. To facilitate the critical oxidative addition step, a palladium catalyst with a sterically demanding, electron-rich ligand (e.g., Pd(dppf)Cl2) is required.
Fig 2: Catalytic cycle for C5-functionalization via Suzuki-Miyaura coupling.
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Preparation: In a Schlenk flask, combine N-protected 5-Bromo-4-methylisoindoline (1.0 eq), target boronic acid (1.2 eq), and K2CO3 (2.5 eq). (Note: N-protection, such as Boc, is highly recommended prior to this step to prevent the free amine from coordinating to and poisoning the Pd catalyst).
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Solvent System: Add a 4:1 mixture of 1,4-Dioxane and H2O. Causality: The organic phase dissolves the functionalized isoindoline, while the aqueous phase dissolves the K2CO3 base necessary to form the reactive boronate complex during transmetalation.
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Degassing (Critical): Sparge the mixture with Argon for 15 minutes. Failure to remove O2 will rapidly oxidize the Pd(0) active species into inactive Palladium black.
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Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Heat to 90 °C for 4-6 hours.
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Validation Checkpoint: Successful coupling is visually indicated by the absence of a black precipitate and analytically confirmed by LC-MS showing the loss of the bromine isotopic signature.
Analytical Characterization Standards
To ensure the integrity of the 5-Bromo-4-methylisoindoline scaffold before and after functionalization, the following analytical standards should be applied:
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Nuclear Magnetic Resonance (1H NMR): In DMSO-d6, the benzylic protons (C1 and C3 of the isoindoline ring) typically appear as multiplets or broad singlets between 4.20 - 4.60 ppm due to the hydrochloride salt protonation. The C4-methyl group will appear as a sharp singlet near 2.30 - 2.40 ppm. The aromatic protons (C6, C7) will present as two distinct doublets with ortho-coupling (J ≈ 8.0 Hz) in the 7.00 - 7.50 ppm range.
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Mass Spectrometry (LC-MS / ESI+): Direct injection of the salt will yield the free base mass. Look for the characteristic bromine isotopic pattern: a doublet of equal intensity at [M+H]+ m/z 212.0 and 214.0.
References
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Accela ChemBio. "5-Bromo-4-methylisoindoline Hydrochloride (CAS: 1447607-82-0)". Accela Product Catalog. Available at: [Link]
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Wikipedia Contributors. "Isoindoline". Wikipedia, The Free Encyclopedia. Available at:[Link]
Sources
- 1. 5-BROMO-4-METHYLISOINDOLINE HCL CAS#: 1447607-82-0 [m.chemicalbook.com]
- 2. Isoindoline - Wikipedia [en.wikipedia.org]
- 3. 5-BROMO-4-METHYLISOINDOLINE HCL CAS#: 1447607-82-0 [m.chemicalbook.com]
- 4. Isoindoline CAS#: 496-12-8 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
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